Product packaging for L-Seryl-L-seryl-L-isoleucyl-L-proline(Cat. No.:CAS No. 820968-55-6)

L-Seryl-L-seryl-L-isoleucyl-L-proline

Cat. No.: B12526865
CAS No.: 820968-55-6
M. Wt: 402.4 g/mol
InChI Key: YACKOJOBIZVKGQ-VLJOUNFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Oligopeptides in Biological Systems

Oligopeptides, short chains of amino acids linked by peptide bonds, are fundamental players in a vast array of biological processes. Ranging from dipeptides to chains of up to twenty residues, these molecules exhibit remarkable functional diversity. They can act as hormones, neurotransmitters, and signaling molecules, regulating physiological responses with high specificity. Their relatively small size allows for efficient synthesis and transport within biological systems, while their defined three-dimensional structures enable precise interactions with larger protein targets such as receptors and enzymes. The biological activity of an oligopeptide is intrinsically linked to its amino acid sequence and conformation.

Significance of Tetrapeptide Research in Peptidic Sciences

Tetrapeptides, consisting of four amino acid residues, represent a significant class of oligopeptides that are frequently investigated in medicinal chemistry and molecular biology. Their size is often sufficient to confer potent and specific biological activity, mimicking the binding domains of larger proteins. Many naturally occurring and synthetic tetrapeptides have demonstrated pharmacological relevance, including anti-inflammatory, anti-hypertensive, and anti-cancer properties. The study of tetrapeptides provides valuable insights into structure-activity relationships, offering a simplified yet relevant model for understanding the more complex interactions of proteins. Their synthesis, often achieved through methods like solid-phase peptide synthesis (SPPS), is well-established, allowing for the systematic modification of their structure to optimize activity and stability. acs.org

Rationales for Investigating L-Seryl-L-seryl-L-isoleucyl-L-proline

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent amino acids. The presence of two L-serine residues suggests a potential for post-translational modifications, such as phosphorylation, which is a key mechanism in cellular signaling. khanacademy.org L-isoleucine, a branched-chain amino acid, contributes to the hydrophobicity of the peptide, which can influence its interaction with cell membranes and hydrophobic pockets of target proteins. The inclusion of L-proline is particularly noteworthy; its unique cyclic structure imposes significant conformational constraints on the peptide backbone, often inducing turns and specific secondary structures. wikipedia.org This structural rigidity can enhance binding affinity and stability by reducing the entropic penalty of binding to a receptor. The sequence of these four amino acids, therefore, presents a unique combination of hydrophilicity, hydrophobicity, and structural constraint that warrants investigation for potential biological activities.

Properties of Constituent Amino Acids:

Amino AcidAbbreviationKey CharacteristicsPotential Contribution to the Tetrapeptide
L-Serine Ser / SPolar, uncharged; contains a hydroxyl group. nih.govPotential for hydrogen bonding and post-translational modifications like phosphorylation. khanacademy.orgnih.gov
L-Isoleucine Ile / INonpolar, aliphatic; branched-chain amino acid. Contributes to hydrophobic interactions and can influence peptide folding.
L-Proline Pro / PUnique cyclic structure; imposes conformational rigidity. wikipedia.orgInduces turns in the peptide backbone, enhancing structural stability and receptor binding. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30N4O7 B12526865 L-Seryl-L-seryl-L-isoleucyl-L-proline CAS No. 820968-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820968-55-6

Molecular Formula

C17H30N4O7

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H30N4O7/c1-3-9(2)13(16(26)21-6-4-5-12(21)17(27)28)20-15(25)11(8-23)19-14(24)10(18)7-22/h9-13,22-23H,3-8,18H2,1-2H3,(H,19,24)(H,20,25)(H,27,28)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

YACKOJOBIZVKGQ-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Methodologies for Chemical Synthesis of L Seryl L Seryl L Isoleucyl L Proline

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is the cornerstone of modern peptide synthesis due to its efficiency and potential for automation. lifetein.com The process involves anchoring the C-terminal amino acid, L-proline, to a polymer resin and sequentially adding the subsequent amino acids (L-isoleucine, L-serine, and L-serine) until the tetrapeptide is complete. lifetein.com The choice of protecting group strategy is fundamental to the success of the synthesis.

The 9-fluorenylmethoxycarbonyl (Fmoc) / tert-butyl (tBu) strategy is the most widely used method for SPPS. lifetein.comrsc.org This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain. lifetein.com The side chains of reactive amino acids, in this case, the hydroxyl groups of the two serine residues, are protected by acid-labile groups, typically the tert-butyl (tBu) ether.

The synthesis cycle proceeds as follows:

Deprotection: The N-terminal Fmoc group is removed using a mild base, commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproduct. lifetein.com

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-L-Ile-OH) is activated by a coupling reagent and added to the resin to form a new peptide bond. researchgate.net

Washing: The resin is washed again to remove excess reagents and byproducts, making the peptide-resin ready for the next cycle. lifetein.com

This cycle is repeated for each amino acid in the sequence. The key advantage of the Fmoc/tBu strategy is the use of mild conditions for Fmoc group removal, which preserves the acid-labile side-chain protecting groups until the final cleavage step. lifetein.com

An alternative, more traditional approach is the tert-butyloxycarbonyl (Boc) / benzyl (B1604629) (Bzl) protection scheme. seplite.com In this strategy, the α-amino group is protected by the acid-labile Boc group, which is removed at each step with a moderately strong acid like trifluoroacetic acid (TFA). seplite.compeptide.com The side-chain protecting groups, such as the benzyl ether for serine, are stable to TFA but are removed during the final cleavage step using a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF). lifetein.comseplite.com

While effective, the Boc/Bzl strategy has been largely superseded by the Fmoc/tBu method due to the hazardous nature of HF and the harsh conditions required for cleavage, which can be incompatible with more sensitive peptides. seplite.comnih.gov

Table 1. Comparison of Fmoc/tBu and Boc/Bzl Protection Schemes
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Reagent Base (e.g., 20% Piperidine in DMF) researchgate.netAcid (e.g., TFA) peptide.com
Side-Chain Protection (for Serine) Acid-labile (e.g., tBu)HF-labile (e.g., Benzyl) seplite.com
Final Cleavage Strong Acid (e.g., TFA) thermofisher.comVery Strong Acid (e.g., HF) lifetein.com
Key Advantage Mild deprotection conditions, safer cleavage. lifetein.comLess risk of diketopiperazine formation at the dipeptide stage.
Key Disadvantage Potential for aggregation; base-catalyzed side reactions.Use of hazardous HF; harsh cleavage conditions. seplite.comnih.gov

Sequences containing consecutive serine residues, like the Ser-Ser motif in the target peptide, are known to be "difficult sequences." They have a high propensity for interchain hydrogen bonding, leading to aggregation of the growing peptide chains on the resin. sigmaaldrich.comnih.gov This aggregation can hinder reagent access, resulting in incomplete coupling and deprotection reactions and ultimately low yields and purity. sigmaaldrich.com

To overcome this challenge, pseudoproline dipeptides are a powerful tool. chempep.comwikipedia.org A pseudoproline is formed by reacting a serine (or threonine) residue with an aldehyde or ketone to create a reversible oxazolidine (B1195125) ring structure. chempep.com For the synthesis of L-Seryl-L-seryl-L-isoleucyl-L-proline, one would incorporate a pre-formed pseudoproline dipeptide, such as Fmoc-L-Ser(ψMe,MePro)-L-Ser-OH.

The key benefits of this approach are:

Disruption of Secondary Structures: The kink-like structure of the oxazolidine ring mimics proline and disrupts the formation of β-sheet aggregates that cause synthesis problems. chempep.combachem.com

Improved Solvation: By preventing aggregation, the peptide chains remain better solvated, enhancing reaction kinetics. acs.org

Increased Yield and Purity: The routine use of pseudoproline dipeptides can lead to remarkable improvements in the quality and yield of crude peptide products. wikipedia.orgmerckmillipore.com

The native serine structure is fully restored during the final acid-mediated cleavage with TFA. chempep.com

The formation of the amide bond between amino acids requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. bachem.com The choice of reagent is critical for ensuring high coupling efficiency, minimizing side reactions, and preventing racemization, especially at the α-carbon of the activated amino acid. researchgate.net

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization. researchgate.netbachem.compeptide.com

Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate OBt active esters. researchgate.netsigmaaldrich.com

Aminium/Uronium Salts: This class includes reagents like HBTU, TBTU, and HATU. peptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly potent due to the formation of highly reactive HOAt esters and is often used for difficult couplings, such as acylating the secondary amine of proline or coupling sterically hindered residues. bachem.comsigmaaldrich.com

For a potentially difficult synthesis like that of Ser-Ser-Ile-Pro, a high-efficiency reagent such as HATU or HCTU would be a suitable choice, especially for the coupling of the second serine. sigmaaldrich.com Reaction optimization may involve double coupling (repeating the coupling step) or using an excess of the activated amino acid to drive the reaction to completion. sigmaaldrich.com

Table 2. Overview of Common Coupling Reagents for SPPS
ReagentClassKey Features & Applications
DIC/HOBt Carbodiimide/AdditiveCost-effective, standard choice. HOBt suppresses racemization. bachem.compeptide.com
HBTU/TBTU Aminium/UroniumVery efficient with low racemization when HOBt is present. Widely used in automated synthesis. peptide.com
HATU Aminium/UroniumHighly efficient due to HOAt ester formation; excellent for difficult couplings and sterically hindered amino acids. bachem.comsigmaaldrich.com
PyBOP PhosphoniumHighly effective reagent, particularly useful for manual synthesis as it is less prone to certain side reactions than uronium salts. researchgate.netsigmaaldrich.com

Wang Resin: A standard resin for generating C-terminal acids, but loading the first amino acid (Proline) can sometimes be challenging. nih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is an excellent choice. peptide.com It allows for the attachment of the first amino acid under mild conditions, suppressing racemization. It also offers the possibility of cleaving the fully protected peptide from the resin using very mild acidic conditions if a fragment condensation approach is desired later. peptide.com

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups (deprotection). thermofisher.com For an Fmoc/tBu synthesis using a resin like Wang or 2-CTC, this is typically achieved by treating the peptide-resin with a cleavage cocktail containing a high concentration of TFA. thermofisher.comsigmaaldrich.com

Scavengers must be added to the TFA to trap the highly reactive cationic species (e.g., t-butyl cations) that are generated during deprotection, which could otherwise modify sensitive residues. sigmaaldrich.com A common and effective cleavage cocktail for a simple peptide like this compound would be TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com The reaction is typically run for 2-3 hours at room temperature. thermofisher.com Following cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether. rsc.org

Solution-Phase Peptide Synthesis Approaches

Before the dominance of SPPS, peptides were synthesized entirely in solution. springernature.com Solution-phase synthesis, or "conventional synthesis," involves coupling protected amino acids or peptide fragments in an organic solvent. springernature.com After each step, the product must be isolated and purified, often by crystallization or chromatography, before proceeding to the next step.

For a tetrapeptide like this compound, a likely solution-phase strategy would be a [2+2] fragment condensation. This would involve:

Synthesizing the dipeptide fragment Boc-L-Ser(Bzl)-L-Ser(Bzl)-OH.

Synthesizing the dipeptide fragment H-L-Ile-L-Pro-OMe (as a methyl ester).

Coupling the two fragments together using a coupling reagent with a low risk of racemization.

Finally, removing all protecting groups (Boc, Bzl, and OMe) to yield the final tetrapeptide.

While this method allows for purification of intermediates and can be scaled up to produce large quantities, it is significantly more labor-intensive and time-consuming than SPPS. springernature.comnih.gov It remains a valuable technique for specific applications or when SPPS is not feasible due to the peptide's structure. springernature.com

Segment Condensation Techniques

Segment condensation involves the synthesis of smaller peptide fragments which are then coupled together to form the final, larger peptide. nih.gov This convergent strategy can be advantageous for producing longer or more complex peptides. nih.gov For the synthesis of this compound, a plausible segment condensation approach would involve the synthesis of two dipeptide fragments, such as L-Seryl-L-serine and L-Isoleucyl-L-proline. These fragments would be synthesized separately and then coupled to form the target tetrapeptide.

The key challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. To mitigate this, coupling reagents that minimize racemization, such as those based on phosphonium or uronium salts, are often employed. The choice of protecting groups for the amino acid side chains is also critical to prevent unwanted side reactions during fragment coupling.

Table 1: Illustrative Reactants for Segment Condensation of this compound

Fragment 1 (N-terminus)Fragment 2 (C-terminus)Coupling ReagentAdditive
Boc-Ser(tBu)-Ser(tBu)-OHH-Ile-Pro-OMeHBTUHOBt
Z-Ser(Bzl)-Ser(Bzl)-OHH-Ile-Pro-OtBuTBTUDIPEA

Note: This table is illustrative. Boc = tert-Butoxycarbonyl, tBu = tert-Butyl, Z = Benzyloxycarbonyl, Bzl = Benzyl, OMe = Methyl ester, OtBu = tert-Butyl ester, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt = Hydroxybenzotriazole, TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, DIPEA = N,N-Diisopropylethylamine.

Stepwise Elongation Methods

Stepwise elongation, most commonly performed using Solid-Phase Peptide Synthesis (SPPS), is the most widely used method for synthesizing peptides of moderate length. nih.govbachem.com In this approach, the peptide is assembled sequentially, one amino acid at a time, on an insoluble polymer support. bachem.combachem.com The synthesis of this compound via SPPS would commence with the C-terminal proline attached to the resin, followed by the sequential addition of isoleucine, serine, and finally the N-terminal serine. bachem.comyoutube.com

A key advantage of SPPS is that excess reagents and by-products are easily removed by washing the resin, which drives the coupling and deprotection reactions to completion. nih.gov The choice of protecting groups for the α-amino group of the incoming amino acid is typically between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl). The Fmoc strategy is often preferred due to its milder deprotection conditions. researchgate.net

The presence of two consecutive serine residues can present challenges due to potential side reactions and aggregation. The hydroxyl groups of the serine residues must be protected, commonly with a tert-butyl (tBu) group in Fmoc-based SPPS. luxembourg-bio.com The bulky nature of isoleucine and the unique cyclic structure of proline can also affect coupling efficiency, sometimes necessitating the use of stronger coupling reagents or extended reaction times. embopress.org The use of pseudoproline dipeptides can be a strategy to overcome aggregation issues in difficult sequences. sigmaaldrich.com

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. youtube.com This approach can be particularly useful for forming specific peptide bonds or for ligating peptide fragments with high efficiency and stereoselectivity. youtube.comsigmaaldrich.com

Enzyme-Catalyzed Peptide Bond Formation

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds under specific conditions, often in aqueous environments and without the need for extensive side-chain protection. nih.gov This method is highly stereospecific, ensuring the formation of peptides with the correct L-amino acid configuration. For the synthesis of precursors to this compound, an enzyme could be used to couple two amino acids or two smaller peptide fragments.

The choice of enzyme is critical and depends on its substrate specificity. For instance, a proline-specific endopeptidase could potentially be used to catalyze the formation of a peptide bond involving proline. nih.gov The reaction conditions, such as pH and temperature, must be carefully optimized to favor synthesis over hydrolysis, which is the natural function of proteases. nih.gov

Ligase-Mediated Oligopeptide Assembly

Peptide ligases are enzymes that are specifically adapted or engineered to catalyze the formation of peptide bonds. sigmaaldrich.com These enzymes offer excellent chemoselectivity and can be used to join unprotected peptide fragments in a process known as enzymatic ligation. sigmaaldrich.com The synthesis of this compound could be envisioned through the ligation of two dipeptide precursors, for example, L-Seryl-L-serine and L-Isoleucyl-L-proline.

Several classes of peptide ligases, such as sortases and subtiligase, have been developed and utilized for peptide synthesis. nih.gov These enzymes often recognize specific amino acid sequences at the ligation site. A serine/threonine ligation strategy, which allows for the formation of a native peptide bond at a serine or threonine residue, could be particularly relevant for the synthesis of the target peptide, given its serine content. nih.gov

Purification and Homogeneity Assessment of Synthetic this compound

Regardless of the synthetic method employed, the crude peptide product will contain a mixture of the desired peptide and various impurities, such as truncated or deletion sequences. Therefore, rigorous purification and analysis are essential to obtain a homogenous product.

The primary technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov This method separates peptides based on their hydrophobicity. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent, such as acetonitrile, in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA). bachem.com

The homogeneity and identity of the purified this compound are confirmed using analytical techniques. Analytical RP-HPLC is used to assess the purity of the final product. Mass spectrometry, such as MALDI-TOF or ESI-MS, is employed to verify the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled.

Table 2: Typical Parameters for Purification and Analysis of this compound

TechniqueColumn/MatrixMobile Phase/ConditionsPurpose
Preparative RP-HPLCC18, 10 µmAcetonitrile/Water gradient with 0.1% TFAPurification
Analytical RP-HPLCC18, 5 µmAcetonitrile/Water gradient with 0.1% TFAPurity Assessment
Mass SpectrometryMALDI-TOF or ESIAppropriate matrix or solventMolecular Weight Confirmation

Advanced Spectroscopic and Physicochemical Characterization of L Seryl L Seryl L Isoleucyl L Proline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of peptides in solution. osu.eduuzh.ch By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial arrangement, which are crucial for determining the three-dimensional structure of a peptide. uzh.ch For a comprehensive analysis of L-Seryl-L-seryl-L-isoleucyl-L-proline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Proton (¹H) NMR Analysis of this compound

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the peptide. The chemical shift of each proton is influenced by its neighboring atoms, offering insights into the local electronic structure. organicchemistrydata.org In a peptide, distinct regions of the ¹H NMR spectrum correspond to different types of protons, such as amide (N-H), alpha-protons (α-H), and side-chain protons. chemrxiv.org

The predicted ¹H NMR chemical shifts for this compound are presented in the table below. These values are estimated based on the typical chemical shift ranges for amino acid residues in a peptide chain and may vary depending on the solvent and experimental conditions. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Amino Acid Residue Proton Predicted Chemical Shift (ppm)
Serine-1 α-H 4.4 - 4.6
β-H 3.8 - 4.0
Amide-H 8.2 - 8.5
Serine-2 α-H 4.3 - 4.5
β-H 3.7 - 3.9
Amide-H 8.1 - 8.4
Isoleucine-3 α-H 4.1 - 4.3
β-H 1.8 - 2.0
γ-CH 1.3 - 1.5
γ-CH₃ 0.8 - 1.0
δ-CH₃ 0.8 - 1.0
Amide-H 7.9 - 8.2
Proline-4 α-H 4.2 - 4.4
β-H 1.9 - 2.1
γ-H 2.0 - 2.2
δ-H 3.5 - 3.7

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by solvent, pH, and temperature. The amide proton of the N-terminal serine and the carboxylic acid proton of the C-terminal proline may have different chemical shifts or may exchange with the solvent.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the peptide. Although ¹³C has a low natural abundance, modern NMR techniques allow for its detection and provide a distinct signal for each unique carbon atom in the molecule. organicchemistrydata.org The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, α-carbon, side-chain carbons). organicchemistrydata.org

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table. These values are based on typical chemical shifts for amino acids in peptides. organicchemistrydata.orgbmrb.io

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Amino Acid Residue Carbon Predicted Chemical Shift (ppm)
Serine-1 Carbonyl (C=O) 171 - 174
α-C 55 - 58
β-C 61 - 64
Serine-2 Carbonyl (C=O) 170 - 173
α-C 54 - 57
β-C 60 - 63
Isoleucine-3 Carbonyl (C=O) 172 - 175
α-C 58 - 61
β-C 36 - 39
γ-C (CH) 25 - 28
γ-C (CH₃) 15 - 18
δ-C 10 - 13
Proline-4 Carbonyl (C=O) 174 - 177
α-C 60 - 63
β-C 29 - 32
γ-C 24 - 27
δ-C 47 - 50

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, HSQC)

Two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of peptides, as they reveal correlations between different nuclei, resolving the ambiguities often present in 1D spectra. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch For this compound, COSY would show correlations between the amide proton and the α-proton of each amino acid (except proline), as well as between the α-proton and β-protons of each residue.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system of an amino acid residue. chemrxiv.org This is particularly useful for identifying the complete set of protons belonging to a specific amino acid side chain, such as all the protons of the isoleucine residue.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. nih.gov An HSQC spectrum provides a map where each peak corresponds to a specific C-H or N-H bond, greatly aiding in the assignment of both proton and carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to verify its amino acid sequence. osu.edu Soft ionization techniques are particularly suited for the analysis of biomolecules like peptides, as they minimize fragmentation during the ionization process. osu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates multiply charged ions from a liquid sample, making it well-suited for the analysis of peptides and proteins. osu.edu The theoretical monoisotopic mass of this compound (C₁₈H₃₁N₅O₇) is approximately 445.2227 g/mol . In an ESI-MS experiment, this tetrapeptide would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 446.2300. Depending on the experimental conditions, adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) or multiply charged ions (e.g., [M+2H]²⁺) may also be observed. youtube.com

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation along the peptide backbone, primarily at the amide bonds, generating a series of b- and y-ions. The mass differences between consecutive ions in these series correspond to the mass of a specific amino acid residue, allowing for the verification of the peptide sequence. The presence of a proline residue at the C-terminus can influence the fragmentation pattern. nih.govacs.orgnih.gov

Table 3: Predicted ESI-MS Data for this compound

Ion Type Predicted m/z
[M+H]⁺ 446.2300
[M+Na]⁺ 468.2120
[M+K]⁺ 484.1859
b₂-ion (Ser-Ser) 175.0719
b₃-ion (Ser-Ser-Ile) 288.1563
y₁-ion (Pro) 116.0706
y₂-ion (Ile-Pro) 229.1550
y₃-ion (Ser-Ile-Pro) 316.1869

Note: The m/z values are for the monoisotopic masses of the most abundant isotopes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly sensitive and tolerant to salts and other impurities. researchgate.net In MALDI-TOF MS, the sample is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions. researchgate.net For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 446.2300 would be expected. MALDI-TOF/TOF experiments can be performed to induce fragmentation and confirm the peptide sequence, similar to ESI-MS/MS. researchgate.net

Table 4: Predicted MALDI-TOF MS Data for this compound

Ion Type Predicted m/z
[M+H]⁺ 446.2300
[M+Na]⁺ 468.2120
[M+K]⁺ 484.1859

Note: The m/z values are for the monoisotopic masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of peptides. In this method, the parent peptide ion is first selected and then subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. The resulting fragment ions, primarily of the b and y series, are then analyzed to determine the sequence.

The presence of a proline residue at the C-terminus of this compound significantly influences its fragmentation pattern. This phenomenon, often termed the "proline effect," is characterized by a preferential cleavage of the peptide bond N-terminal to the proline residue. nih.govmdpi.comosu.edu This occurs because the cyclic structure of proline's side chain and its tertiary amide nitrogen create a unique conformational rigidity and a site of high proton affinity. mdpi.comnih.gov

During CID of a protonated peptide containing proline, the fragmentation is often directed to the bond preceding the proline residue, leading to the formation of a prominent y-ion. mdpi.comacs.org For a tetrapeptide with a C-terminal proline, the major primary fragmentation products observed in MS/MS spectra would be the a3 and y1 ions. nih.gov The a3 ion can further fragment to a b2 ion, which may possess a deprotonated oxazolone (B7731731) structure. nih.gov

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

Fragment Ion TypeSequencePredicted m/z
b-ions
b1Ser88.0399
b2Ser-Ser175.0725
b3Ser-Ser-Ile288.1570
y-ions
y1Pro116.0706
y2Ile-Pro229.1551
y3Ser-Ile-Pro316.1877

Note: The m/z values are theoretical monoisotopic masses for the singly charged ions.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides and proteins in solution. nih.govspringernature.com This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information on the peptide's conformational state, including the presence of α-helices, β-sheets, turns, and random coil structures.

For this compound, the presence of the proline residue is expected to significantly influence its conformation. Proline is known to disrupt regular secondary structures like α-helices and β-sheets and often induces turns in the peptide backbone. osu.edu Peptides containing proline can adopt a polyproline II (PPII) helix, a left-handed helical structure that is more extended than an α-helix. nih.govresearchgate.netresearchgate.net

The CD spectrum of a peptide with significant PPII character typically shows a strong negative band around 204-206 nm and a weak positive band around 228 nm. researchgate.net However, the exact spectral features can be influenced by the surrounding amino acids and the solvent environment. researchgate.netnih.gov For shorter proline-containing oligomers, the CD spectra are qualitatively similar to that of a PPII helix. researchgate.net Therefore, the CD spectrum of this compound would likely exhibit features indicative of a disordered or turn-like conformation, possibly with some PPII character.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. sid.ir In the case of this compound, the IR spectrum would reveal characteristic absorption bands corresponding to the various chemical bonds within the peptide.

Key vibrational modes to be observed include the N-H stretching of the amide groups, the C=O stretching of the amide bonds (Amide I band), and the N-H bending and C-N stretching (Amide II band). The hydroxyl (-OH) groups of the serine residues and the carboxylic acid group at the C-terminus would also show distinct stretching vibrations. The pyrrolidine (B122466) ring of the proline residue will have characteristic C-H stretching and bending vibrations. sid.irresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Serine, C-terminus)Stretching3500-3200 (broad)
N-H (Amide)Stretching3350-3250
C-H (Aliphatic)Stretching2980-2850
C=O (Amide I)Stretching1680-1630
N-H (Amide II)Bending1570-1515
C=O (Carboxylic Acid)Stretching1725-1700
C-O (Serine, C-terminus)Stretching1300-1200

Note: These are general ranges and the exact positions of the peaks can be influenced by the peptide's conformation and intermolecular interactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is crucial for assessing the purity of synthetic peptides like this compound.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The purity of the this compound sample can be determined by the presence of a single major peak in the chromatogram. The retention time of the peptide is a characteristic property under specific chromatographic conditions.

Ensuring the stereoisomeric purity of a peptide is critical, as the biological activity is often dependent on the specific chirality of the constituent amino acids. Chiral HPLC is employed to separate enantiomers (D- and L-isomers) of the amino acids within the peptide. google.comresearchgate.net This is particularly important as racemization can occur during peptide synthesis.

For this compound, it is essential to confirm that all amino acids are in the L-configuration. This can be achieved by hydrolyzing the peptide into its constituent amino acids and then analyzing the hydrolysate using a chiral HPLC method. researchgate.net This often involves derivatization of the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, or by using a chiral stationary phase. researchgate.netjuniperpublishers.com The absence of peaks corresponding to the D-isomers would confirm the high stereoisomeric purity of the synthesized peptide.

Conformational Analysis and Structural Dynamics of L Seryl L Seryl L Isoleucyl L Proline

Preferred Conformations in Solution

While specific experimental data for L-Seryl-L-seryl-L-isoleucyl-L-proline is not extensively available in public literature, its conformational preferences in solution can be inferred from the behavior of its constituent amino acids in similar peptide environments. The peptide is unlikely to adopt a single, rigid conformation, but rather exists as a dynamic ensemble of interconverting structures. The presence of the proline residue at the C-terminus is a dominant factor, strongly predisposing the peptide backbone to form a turn or kink in that region. researchgate.net Proline's unique cyclic structure restricts the backbone dihedral angle φ, making it a potent initiator of turns, such as β-turns, and a disrupter of regular secondary structures like α-helices and β-sheets. researchgate.netyoutube.com Furthermore, proline-rich sequences are known to adopt polyproline II (PPII) helical structures, a left-handed helix that is common in unfolded proteins and signaling peptides. researchgate.netnih.gov

Influence of Proline Residues on Tetrapeptide Conformation

The proline residue uniquely influences the tetrapeptide's structure due to its distinctive pyrrolidine (B122466) ring, which incorporates the backbone amide nitrogen. researchgate.net This has two major consequences:

Backbone Rigidity : The cyclic side chain of proline restricts the possible values of the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°. researchgate.netembopress.org This rigidity reduces the conformational freedom of the peptide chain in the vicinity of the proline residue. youtube.com

Cis-Trans Isomerization : Unlike other peptide bonds which overwhelmingly favor the trans conformation, the peptide bond preceding a proline residue (in this case, the Isoleucyl-Proline bond) has a significantly lower energy difference between the cis and trans isomers. nih.govsigmaaldrich.com The energy barrier for interconversion is high, making the isomerization a slow process that can be a rate-limiting step in protein folding. sigmaaldrich.com This results in two distinct populations of peptide conformations coexisting in solution, one with a cis Ile-Pro bond and one with a trans Ile-Pro bond, each with its own set of downstream structural possibilities. nih.govnih.gov In proteins, about 5-7% of proline residues are found in the cis state. nih.gov

Table 1: Comparative Energetics of Proline vs. Non-Proline Peptide Bonds

PropertyXaa-Proline BondXaa-Non-Proline BondReference
Free Enthalpy Difference (cis vs. trans)~2.0 kJ·mol⁻¹~10.0 kJ·mol⁻¹ sigmaaldrich.com
Rotational Barrier for Isomerization~85.0 ± 10.0 kJ·mol⁻¹Higher, less frequently overcome sigmaaldrich.com
Intrinsic Probability of cis ConformationUp to 30%< 0.5% sigmaaldrich.com

Role of Serine and Isoleucine Side Chains in Conformational Stability

The side chains of serine and isoleucine play crucial, albeit different, roles in stabilizing the conformations of this compound.

Serine Residues : As polar, uncharged amino acids, the two serine residues possess hydroxyl (-OH) groups in their side chains. libretexts.orgwikipedia.org These groups are capable of acting as both hydrogen bond donors and acceptors. youtube.comamericanpeptidesociety.org They can form intramolecular hydrogen bonds with the peptide backbone carbonyl groups or with each other, which would stabilize specific folded structures like turns. Alternatively, they can form hydrogen bonds with solvent molecules, such as water, which helps to solubilize the peptide and can influence the conformational equilibrium. americanpeptidesociety.org

Conformational Flexibility and Dynamic Behavior

Faster motions include the rotation of the side chains of the serine and isoleucine residues. The serine hydroxyl groups can rotate, and the entire isoleucine side chain has multiple rotameric states. In addition to side-chain movements, the peptide backbone itself, outside of the proline-constrained region, experiences rapid fluctuations, allowing the peptide to sample a wide range of conformations within each of the cis and trans ensembles. nih.gov

Solvent Effects on Tetrapeptide Conformation

The surrounding solvent has a profound impact on the conformational preferences of the tetrapeptide. The interplay between the solvent and the peptide's functional groups can shift the equilibrium between different structures. aps.org

Aqueous Solvents : In water, the polar serine side chains and the peptide backbone will be well-hydrated. aps.org This hydration is crucial for stabilizing certain conformations, such as the polyproline II (PPII) helix. aps.org The free energy of activation for proline isomerization is notably larger in water compared to aprotic solvents, suggesting that desolvation plays a role in the process. nih.gov

Nonpolar Solvents : In a nonpolar or aprotic environment, the energetic penalty for unsatisfied hydrogen bond donors and acceptors is high. nih.gov This would favor the formation of intramolecular hydrogen bonds, likely leading to more compact, folded conformations. nih.gov Solvents with a lower ability to hydrate (B1144303) the peptide backbone, such as methanol, have been shown to disfavor the PPII conformation. aps.org

Table 2: General Influence of Solvent Type on Peptide Conformation

SolventEffect on Helical StructuresEffect on Polyproline II (PPII)Reference
WaterStabilizes through hydrationStrongly stabilized by backbone hydration aps.org
Aqueous UreaDisfavors (destabilizes intra-peptide H-bonds)Little effect on population aps.org
MethanolLittle effect on populationDisfavors (low ability to hydrate backbone) aps.org

Investigation of Molecular Recognition and Binding Interactions Involving L Seryl L Seryl L Isoleucyl L Proline

Interactions with Solute Molecules and Environment

The interaction of L-Seryl-L-seryl-L-isoleucyl-L-proline with its surrounding solvent and solute molecules is dictated by the physicochemical properties of its amino acid side chains. The peptide consists of two hydrophilic L-serine residues, one hydrophobic L-isoleucine residue, and a unique L-proline residue. wikipedia.org This combination imparts an amphiphilic character to the molecule.

In an aqueous environment, it is hypothesized that the peptide would adopt a conformation that minimizes the exposure of the hydrophobic isoleucine side chain to water, while maximizing the interaction of the serine residues with the solvent. This could lead to intramolecular hydrogen bonding or the formation of intermolecular aggregates. The presence of different solutes, such as salts or organic molecules, would further modulate these interactions. For instance, in a nonpolar environment, the peptide might expose its hydrophobic residue and internalize its hydrophilic groups.

A hypothetical representation of the interaction potential of each residue is presented in Table 1.

Table 1: Hypothetical Interaction Profile of this compound Residues

ResiduePositionSide Chain PropertyPotential Interactions
L-Serine1Hydrophilic, PolarHydrogen bonding with water and other polar molecules.
L-Serine2Hydrophilic, PolarHydrogen bonding with water and other polar molecules.
L-Isoleucine3Hydrophobic, NonpolarHydrophobic interactions with nonpolar molecules or protein cores.
L-Proline4Hydrophobic, RigidInduces a fixed turn in the peptide backbone, potential for van der Waals interactions.

Potential as a Building Block in Complex Biomolecular Architectures

The amphiphilic nature of this compound makes it a candidate for self-assembly into more complex biomolecular architectures. Short amphiphilic peptides can spontaneously form ordered nanostructures such as micelles, vesicles, and fibers in aqueous solutions. nih.gov This self-assembly is driven by the desire of the hydrophobic regions to minimize contact with water, leading to their aggregation, while the hydrophilic regions remain exposed to the aqueous environment. manchester.ac.uk

The presence of two serine residues at the N-terminus and a hydrophobic isoleucine residue creates a distinct polar head and a nonpolar tail. The proline residue at the C-terminus would likely influence the packing of these peptides into larger structures. The rigid turn induced by proline could facilitate the formation of specific, well-defined nanostructures. nih.gov The self-assembly process is typically influenced by factors such as peptide concentration, pH, temperature, and ionic strength. nih.gov For example, at a certain critical concentration, these peptides could assemble into micelles with a hydrophobic core formed by the isoleucine side chains and a hydrophilic corona of serine residues.

Hypothetical Binding to Protein Structures

The unique sequence of this compound suggests it could bind to specific pockets on protein surfaces. The binding would be mediated by a combination of hydrogen bonds, hydrophobic interactions, and steric complementarity. The two serine residues can act as hydrogen bond donors and acceptors, forming specific contacts with polar residues in a protein's binding site. The isoleucine residue could fit into a hydrophobic pocket, contributing significantly to the binding affinity through the hydrophobic effect.

The proline residue at the C-terminus would play a crucial role in presenting the other residues in an optimal orientation for binding. nih.gov The fixed kink it imposes on the peptide backbone reduces the conformational entropy penalty upon binding, potentially leading to higher affinity. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding mode of this tetrapeptide to various protein targets. nih.govacs.org

A hypothetical binding scenario could involve the serine residues forming hydrogen bonds with the backbone or side chains of a receptor protein, while the isoleucine residue is buried in a hydrophobic cavity. The proline residue would ensure the correct peptide conformation for these interactions to occur simultaneously.

Ligand-Receptor Interaction Hypotheses for Oligopeptides

The interaction of oligopeptides with their receptors is a fundamental process in biology. Several hypotheses can be applied to understand the potential binding of this compound to a receptor. One common model is the "induced-fit" hypothesis, where the binding of the peptide to the receptor induces conformational changes in both molecules, leading to a more stable complex.

Another key concept is the pharmacophore model, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For our tetrapeptide, a hypothetical pharmacophore might consist of two hydrogen-bond donors/acceptors (from the serine residues) and a hydrophobic feature (from the isoleucine residue), all held in a specific spatial arrangement by the proline-induced turn.

The binding affinity of oligopeptides to their receptors is often influenced by the sequence and the nature of the amino acid residues. For instance, studies on the oligopeptide transport system (Opp) in bacteria have shown that the receptor protein OppA has a preference for certain peptide lengths and sequences. peptidesciences.com

Spectroscopic Probes for Molecular Interaction Studies

Several spectroscopic techniques can be employed to experimentally investigate the molecular interactions of this compound. These methods can provide valuable information about the peptide's conformation, its binding to other molecules, and its self-assembly properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, one can elucidate the peptide's conformation and identify the residues involved in intermolecular interactions. mdpi.com For instance, changes in the chemical shifts of the peptide's protons upon binding to a protein can pinpoint the binding interface.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to study the secondary structure of peptides and proteins. wisc.edu The CD spectrum of this compound would reveal whether it adopts a random coil, beta-turn, or other ordered structures in different environments. Changes in the CD spectrum upon addition of a binding partner can indicate conformational changes associated with the interaction.

Fluorescence Spectroscopy: If the peptide is intrinsically fluorescent or labeled with a fluorescent probe, fluorescence spectroscopy can be used to monitor its interactions. Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can provide information about the binding affinity and the local environment of the fluorophore.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the peptide's secondary structure by analyzing the amide I and amide II bands. wisc.edu This technique is particularly useful for studying peptide self-assembly and the formation of beta-sheet structures.

A summary of the applicability of these techniques is provided in Table 2.

Table 2: Spectroscopic Techniques for Studying this compound Interactions

TechniqueInformation ObtainedApplication to the Tetrapeptide
NMR Spectroscopy3D structure, conformation, dynamics, binding interface. nih.govmdpi.comDetermine the solution structure and identify residues interacting with a receptor.
Circular Dichroism (CD)Secondary structure content (e.g., random coil, β-turn). wisc.eduMonitor conformational changes upon binding or self-assembly.
Fluorescence SpectroscopyBinding affinity, local environment changes.Quantify the strength of interaction with a target molecule.
FTIR SpectroscopySecondary structure, hydrogen bonding. wisc.eduCharacterize self-assembled structures and intermolecular hydrogen bonding.

Exploration of Enzymatic Processing and Metabolic Fate of L Seryl L Seryl L Isoleucyl L Proline

Susceptibility to Proteolytic Degradation

Proteolytic degradation is the primary route for the catabolism of peptides. The rate and sites of cleavage for L-Seryl-L-seryl-L-isoleucyl-L-proline are determined by the presence of specific peptidases that can recognize and hydrolyze its internal and terminal peptide bonds. The unique structure of proline, with its secondary amine incorporated into a pyrrolidine (B122466) ring, significantly influences the peptide's conformation and its interaction with proteolytic enzymes. nih.govnih.gov

The degradation of this tetrapeptide can be initiated by either endopeptidases, which cleave internal peptide bonds, or exopeptidases, which remove amino acids from the N- or C-terminus. The peptide contains three internal bonds (Ser-Ser, Ser-Ile, Ile-Pro) and a C-terminal proline.

Ser-Ser and Ser-Ile Linkages : These bonds are potential targets for a variety of endopeptidases with broad specificity. For instance, certain serine proteases and metalloproteases can cleave between hydrophobic and polar residues. The efficiency of cleavage at the Ser-Ser bond might be lower for some enzymes due to the repetition of the same small, polar residue. The Ser-Ile bond, linking a polar to a large hydrophobic residue, is a more probable target for enzymes like thermolysin or certain cathepsins, which favor hydrophobic residues at specific positions relative to the scissile bond. nih.govucsf.edu

Ile-Pro Linkage : The peptide bond preceding a proline residue is known to be conformationally restricted and is resistant to cleavage by many common proteases, such as trypsin and chymotrypsin. However, a specialized class of enzymes known as prolyl endopeptidases (PEPs) or prolyl oligopeptidases (POPs) specifically recognize and cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. nih.govnih.govpreprints.org These enzymes, belonging to the S9 family of serine peptidases, can hydrolyze peptides smaller than 30 amino acids, making the tetrapeptide a potential substrate. preprints.orgresearchgate.net Therefore, the Ile-Pro bond is a likely primary cleavage site if POPs are present.

Pro-X Linkage (C-terminus) : The C-terminal proline protects the peptide from degradation by many carboxypeptidases. However, specific exopeptidases, such as prolylcarboxypeptidase (PRCP), are specialized to remove a C-terminal amino acid when the penultimate residue is proline. nih.govucsf.edu This enzyme shows strict specificity for Pro-X bonds at the C-terminus of peptides. ucsf.edu

N-terminal Cleavage : The N-terminal serine residue makes the peptide a potential substrate for various aminopeptidases, which would sequentially cleave amino acids from the N-terminus. Dipeptidyl peptidases, such as Dipeptidyl Peptidase IV (DPP-IV), cleave dipeptides from the N-terminus, but typically require a proline or alanine at the penultimate (P2) position, which is not the case here. nih.gov

The table below summarizes the potential peptidases and their specificity towards the different linkages within this compound.

Table 1: Peptidase Specificity for this compound Linkages
Peptide Linkage Position Potential Cleaving Peptidases Specificity Notes
Ser-Ser P3-P2 Broad-specificity endopeptidases Cleavage may be influenced by the presence of two identical polar residues.
Ser-Ile P2-P1 Endopeptidases (e.g., some cathepsins) Cleavage is favored by enzymes recognizing a hydrophobic residue at the P1 position. ucsf.edu
Ile-Pro P1-P1' Prolyl Oligopeptidase (POP) / Prolyl Endopeptidase (PEP) Highly specific cleavage C-terminal to the proline residue. nih.govnih.gov
N-terminus Ser Aminopeptidases Sequential removal of single amino acids from the N-terminus.

| C-terminus | Pro | Prolylcarboxypeptidase (PRCP) | Removes the C-terminal residue (in this case, none) if the penultimate residue is Proline. nih.govucsf.edu Since Proline is the C-terminal residue, this specific enzyme would not act on it. Other carboxypeptidases are generally inhibited by a C-terminal Proline. |

Based on the enzymatic specificities outlined above, several degradation products can be predicted. The specific products generated in a given biological matrix will depend on the relative abundance and activity of the different peptidases.

Action of Prolyl Oligopeptidase (POP) : Cleavage of the Ile-Pro bond would be a primary degradation event in tissues where POP is active, yielding two smaller molecules.

L-Seryl-L-seryl-L-isoleucine

L-proline

Action of Aminopeptidases : Sequential cleavage from the N-terminus would produce a series of smaller peptides and free amino acids.

Initial cleavage: L-Serine + L-Seryl-L-isoleucyl-L-proline

Subsequent cleavage: L-Serine + L-Isoleucyl-L-proline foodb.canih.gov

Final cleavage: L-Isoleucine + L-Proline

Action of Broad-Specificity Endopeptidases : Cleavage at the Ser-Ile bond would result in:

L-Seryl-L-serine

L-Isoleucyl-L-proline foodb.canih.gov

The table below outlines the potential degradation products resulting from the action of specific peptidase types.

Table 2: Potential Degradation Products of this compound
Peptidase Class Cleavage Site Primary Degradation Products
Prolyl Oligopeptidase Between Isoleucine and Proline (Ile-Pro) L-Seryl-L-seryl-L-isoleucine and L-Proline
Aminopeptidase N-terminal Serine L-Serine and L-Seryl-L-isoleucyl-L-proline

| Endopeptidase | Between Serine and Isoleucine (Ser-Ile) | L-Seryl-L-serine and L-Isoleucyl-L-proline foodb.canih.gov |

Potential Involvement in Biosynthetic Pathways (Hypothetical)

While direct evidence for the involvement of this compound in specific biosynthetic pathways is not available, its structure allows for hypothetical consideration of its role as either a synthetic intermediate or a precursor molecule.

It is conceivable that this tetrapeptide could function as a prefabricated building block in the non-ribosomal synthesis of a larger, more complex peptide. Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize peptides without an mRNA template, often incorporating non-proteinogenic amino acids. A tetrapeptide unit could be assembled and then ligated to other peptides or amino acids to form a final product. The specific sequence may act as a recognition motif for a particular peptide ligase, facilitating its incorporation.

Alternatively, the tetrapeptide could be a product of the specific, limited proteolysis of a larger precursor protein. In this scenario, the parent protein is cleaved by a highly specific protease to release the tetrapeptide, which may then exert a biological function or be further processed.

Upon degradation, the constituent amino acids of the tetrapeptide are released and can enter the body's general amino acid pool. From there, they can serve as precursors for a multitude of biosynthetic pathways.

L-Serine : A versatile precursor, serine is involved in the synthesis of other amino acids like glycine and cysteine, as well as phospholipids (e.g., phosphatidylserine). It is also a major donor of one-carbon units to the folate cycle, which is crucial for the synthesis of purines, thymidine, and S-adenosylmethionine (SAM), a universal methyl group donor. nih.gov

L-Isoleucine : As an essential branched-chain amino acid (BCAA), isoleucine is primarily used for protein synthesis. Its catabolism in mitochondria also contributes to the cellular energy supply by producing acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle. mdpi.com

L-Proline : This non-essential amino acid is a critical component of collagen. nih.gov Its synthesis from glutamate is a regulated process. nih.gov Proline catabolism occurs in the mitochondria and can also feed into the citric acid cycle. nih.gov

Therefore, the complete degradation of this compound contributes to central metabolic pathways, including protein synthesis, one-carbon metabolism, and cellular energy production.

Turnover and Stability in Biological Matrices

The turnover rate and stability of this compound in biological matrices such as blood plasma or cytosol would be highly dependent on the local proteolytic environment.

Plasma Stability : In plasma, the peptide would be exposed to a range of circulating peptidases. Its half-life would likely be determined by the activity of aminopeptidases and potentially a plasma-resident prolyl endopeptidase. The C-terminal proline would confer significant resistance to plasma carboxypeptidases.

Cytosolic Stability : Within the cell, the peptide's stability would be governed by cytosolic peptidases. The presence of prolyl oligopeptidase in the cytosol of many cell types would likely lead to rapid cleavage of the Ile-Pro bond, representing a major route of degradation.

Theoretical and Computational Approaches to L Seryl L Seryl L Isoleucyl L Proline Research

Molecular Dynamics Simulations for Conformational Prediction

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org For the tetrapeptide L-Seryl-L-seryl-L-isoleucyl-L-proline, MD simulations are invaluable for predicting its three-dimensional structure and how it changes in a biological environment, such as in an aqueous solution. americanpeptidesociety.org

The process involves creating an initial 3D model of the peptide and placing it in a simulated environment (e.g., a box of water molecules). A "force field"—a set of mathematical functions and parameters that describe the potential energy of the system—is applied to calculate the forces acting on each atom. americanpeptidesociety.org By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a set period, typically from nanoseconds to microseconds.

This dynamic picture reveals the peptide's conformational landscape—the collection of different shapes it can adopt. Key insights from MD simulations for Ser-Ser-Ile-Pro would include:

Hydrogen Bonding : The two serine residues have hydroxyl (-OH) groups in their side chains, which can form hydrogen bonds with water molecules or with other parts of the peptide itself (intra-molecular hydrogen bonds). nih.gov MD simulations can quantify the stability and lifetime of these bonds, which are crucial for stabilizing specific conformations.

Solvent Interaction : The simulation explicitly models how the peptide interacts with the surrounding water. The hydrophobic isoleucine side chain would likely try to minimize its contact with water, potentially folding inward, while the polar serine residues would be exposed to the solvent. nih.gov

MD simulations can help identify the most stable or frequently occurring conformations, which are often the biologically active ones. plos.org

Table 1: Typical Parameters and Outputs of an MD Simulation for this compound

Parameter/OutputDescriptionRelevance to Ser-Ser-Ile-Pro
Force FieldSet of equations describing atomic interactions (e.g., AMBER, CHARMM, GROMOS). researchgate.netDefines the accuracy of the physical model for the peptide and solvent.
Simulation TimeThe duration of the simulation (e.g., 100 nanoseconds).Longer times allow for the observation of slower conformational changes.
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure, indicating structural stability. nih.govA stable RMSD suggests the peptide has settled into a preferred conformation.
Hydrogen Bond AnalysisCounts the number and types of hydrogen bonds formed over time.Reveals the role of the two serine residues in stabilizing the peptide's structure.
Ramachandran PlotVisualizes the allowed backbone dihedral angles (phi and psi) for each amino acid. rsc.orgShows the conformational restrictions imposed by the proline residue.

Quantum Mechanical Calculations for Electronic Structure Analysis

While MD simulations excel at describing motion and conformation, quantum mechanical (QM) calculations are used to analyze the electronic structure of a molecule. rsc.org These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a detailed picture of electron distribution, molecular orbitals, and bond energies. Due to their high computational cost, QM calculations are typically performed on a single, static conformation, often one identified as stable by MD simulations.

For this compound, QM calculations could elucidate:

Charge Distribution : Determine the partial charges on each atom, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen and nitrogen atoms in the peptide backbone and serine side chains would be key sites of negative charge.

Molecular Orbitals : Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

Vibrational Frequencies : Predict the molecule's infrared (IR) spectrum, which can be used to validate the computed structure against experimental data.

Understanding the electronic structure is fundamental to predicting how the peptide might participate in chemical reactions or interact with light. rsc.org

Table 2: Key Electronic Properties from QM Calculations for this compound

PropertyDescriptionSignificance
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and how the peptide orients itself in an electric field.
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Related to the peptide's ability to donate or accept electrons.
Electrostatic Potential MapA visual representation of the charge distribution on the molecule's surface.Highlights regions likely to engage in electrostatic interactions.
Bond OrdersA measure of the number of chemical bonds between two atoms.Provides insight into bond strength and chemical stability.

Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov For this compound, docking studies would be hypothetical, as it has no widely known biological target. However, researchers can dock it against known protein targets to generate hypotheses about its potential biological roles. For example, it could be docked against enzymes involved in signaling pathways or receptors on a cell surface. researchgate.net

The docking process involves:

Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank).

Defining the potential binding site (active site) on the protein.

Computationally placing the tetrapeptide into this site in many different orientations.

Using a scoring function to estimate the binding affinity for each orientation. The best scores suggest the most likely binding mode. nih.gov

For Ser-Ser-Ile-Pro, the scoring would be influenced by:

Hydrogen Bonds : The two serine residues could act as hydrogen bond donors or acceptors with polar residues in the receptor's binding pocket. nih.gov

Hydrophobic Interactions : The isoleucine side chain could fit into a greasy, hydrophobic pocket on the receptor surface. researchgate.net

Shape Complementarity : The rigid structure imposed by proline would need to fit snugly into the binding site for a strong interaction.

Table 3: Example of a Hypothetical Docking Result

ParameterExample ValueInterpretation
Target ProteinHypothetical Kinase XYZThe protein being investigated for interaction.
Binding Energy (kcal/mol)-8.5A lower (more negative) value suggests a stronger, more favorable binding interaction.
Interacting Peptide ResiduesSer1, Ser2, Ile3Identifies which parts of the peptide are crucial for binding.
Interacting Receptor ResiduesAsp112, Val150, Phe205Identifies the specific amino acids in the target's binding pocket that interact with the peptide.
Type of InteractionsHydrogen bonds, hydrophobic contactsDescribes the nature of the chemical forces holding the complex together. nih.gov

De Novo Peptide Design Principles Applicable to this compound Derivatives

De novo peptide design involves creating new peptide sequences with desired properties, rather than studying those found in nature. google.com The principles of de novo design can be applied to create derivatives of this compound to enhance stability, binding affinity, or other characteristics. nih.gov

Key design strategies include:

Amino Acid Substitution : Replacing one or more amino acids. For instance, substituting isoleucine with a more hydrophobic amino acid like leucine (B10760876) or phenylalanine could enhance binding to a hydrophobic pocket. Replacing serine with threonine could alter the hydrogen bonding geometry. nih.gov

Cyclization : Connecting the N-terminus and C-terminus of the peptide to form a cyclic tetrapeptide. researchgate.net Cyclization dramatically reduces conformational flexibility, which can lock the peptide in its active shape and increase its resistance to being broken down by enzymes.

Incorporation of Non-natural Amino Acids : Using D-amino acids (the mirror image of the natural L-amino acids) or other synthetic building blocks can improve stability and introduce novel structural features. nih.gov For example, using D-proline can create a different type of turn in the peptide structure. nih.gov

Scaffolding and Repeat Units : The Ser-Ser-Ile-Pro sequence could be used as a building block in a larger, modular protein. Repeat proteins can be designed to recognize specific peptide sequences, and the proline-containing motif is particularly useful because it reduces the entropic cost of binding. nih.gov

Computational tools are central to de novo design, allowing researchers to model the effects of these modifications before synthesis. nih.gov

Table 4: Potential Design Strategies for Ser-Ser-Ile-Pro Derivatives

Modification StrategyRationalePotential Outcome
Replace Ile with TrpIntroduce a larger, aromatic hydrophobic group.Potentially stronger hydrophobic and pi-stacking interactions with a receptor.
Cyclize the peptideConstrain the backbone to a single conformation. researchgate.netIncreased binding affinity and stability against proteases.
Replace L-Pro with D-ProInduce a different type of beta-turn structure. nih.govAltered 3D shape, potentially leading to recognition by different targets.
N-terminal AcetylationRemove the positive charge at the N-terminus.Increased cell permeability and altered binding interactions.

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